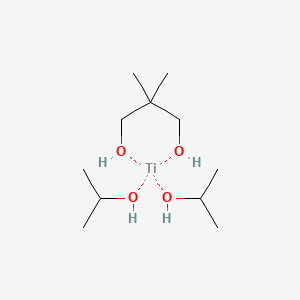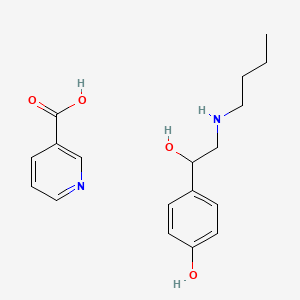
1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl octanoate is an organic compound with the molecular formula C16H28O2. It is an ester formed from the reaction of octanoic acid and a terpenoid alcohol. This compound is known for its pleasant fragrance and is often used in the flavor and fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl octanoate typically involves the esterification of octanoic acid with 1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl octanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester bond can be cleaved to yield octanoic acid and the corresponding alcohol.
Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Octanoic acid and 1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethanol.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Applications De Recherche Scientifique
1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl octanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Widely used in the flavor and fragrance industry for its pleasant aroma.
Mécanisme D'action
The mechanism of action of 1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl octanoate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fragrance. In biological systems, the compound may exert its effects through interactions with cellular membranes and proteins, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl acetate: Another ester with a similar structure but different acid component.
1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl butanoate: Similar ester with butanoic acid instead of octanoic acid.
1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl propanoate: Similar ester with propanoic acid.
Uniqueness
1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl octanoate is unique due to its specific combination of a long-chain fatty acid (octanoic acid) and a terpenoid alcohol. This combination imparts distinct physicochemical properties, such as its fragrance profile and solubility characteristics, making it particularly valuable in the flavor and fragrance industry.
Propriétés
Numéro CAS |
71648-35-6 |
|---|---|
Formule moléculaire |
C18H32O2 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
2-(4-methylcyclohex-3-en-1-yl)propan-2-yl octanoate |
InChI |
InChI=1S/C18H32O2/c1-5-6-7-8-9-10-17(19)20-18(3,4)16-13-11-15(2)12-14-16/h11,16H,5-10,12-14H2,1-4H3 |
Clé InChI |
UPGAHZUAKBEVCT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)OC(C)(C)C1CCC(=CC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-but-2-enedioic acid;2-methyl-N-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)pentan-1-amine](/img/structure/B15180493.png)
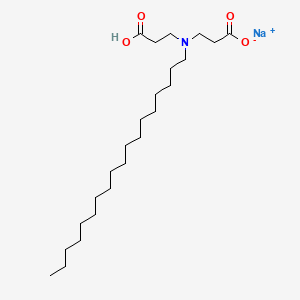
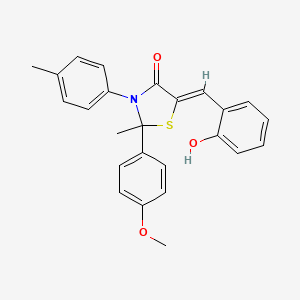
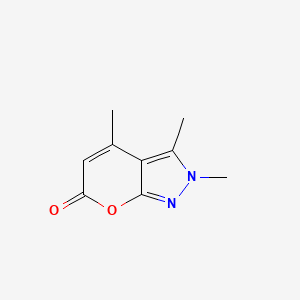

![1,1,3,3-Tetrabutyl-1,3-bis[(1-oxohexadecyl)oxy]distannoxane](/img/structure/B15180515.png)

